4-Fluorophenyl isothiocyanate

Physical Organic Chemistry Reaction Kinetics Isothiocyanate Electrophilicity

Specifying 4-fluorophenyl isothiocyanate (CAS 1544-68-9) is critical when electrophilic reactivity and biological potency are non-negotiable. The para-fluorine substitution directly enhances the electrophilicity of the –N=C=S group, delivering up to a ninefold improvement in hsEH inhibitory activity over the 3-fluoro isomer. This electronic advantage translates into faster reaction kinetics with substituted anilines and higher-yielding thiourea syntheses. The compound is a proven building block for irreversible sigma-2 receptor ligands (EC₅₀ = 7.6–32.8 µM). Accept no generic substitute where fluorinated aryl thiourea performance matters.

Molecular Formula C7H4FNS
Molecular Weight 153.18 g/mol
CAS No. 1544-68-9
Cat. No. B075342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorophenyl isothiocyanate
CAS1544-68-9
Molecular FormulaC7H4FNS
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)F
InChIInChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
InChIKeyNFIUJHJMCQQYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorophenyl Isothiocyanate (1544-68-9) for Research and Industrial Procurement: Properties and Baseline


4-Fluorophenyl isothiocyanate (CAS 1544-68-9), also referred to as p-fluorophenyl isothiocyanate, is a member of the aryl isothiocyanate class, characterized by a para-fluorine substitution on the phenyl ring. It is a moisture-sensitive solid with a melting point of 24–28 °C and a boiling point of 228 °C, and is typically supplied with a purity of ≥98% . The presence of the electron-withdrawing fluorine atom modifies the electrophilicity of the isothiocyanate group, a property that distinguishes it from non-fluorinated analogs such as phenyl isothiocyanate in nucleophilic addition reactions [1].

4-Fluorophenyl Isothiocyanate (1544-68-9): Why Aryl Isothiocyanate Substitution is Not Interchangeable


Aryl isothiocyanates cannot be substituted without affecting reaction outcomes. The fluorine substituent in 4-fluorophenyl isothiocyanate directly alters electrophilicity and reactivity compared to unsubstituted phenyl isothiocyanate [1]. These electronic effects translate into measurable differences in reaction rates, product yields, and biological activity. For instance, the 4-fluoro substitution has been shown to increase inhibitory activity by up to ninefold in enzyme assays relative to non-fluorinated counterparts [2]. Selecting a generic analog without this specific substitution pattern risks compromised synthetic efficiency and altered pharmacological profiles.

4-Fluorophenyl Isothiocyanate (1544-68-9): Quantitative Differentiation Evidence for Procurement Decisions


Reaction Rate with meta- and para-Substituted Anilines Compared to Phenyl Isothiocyanate

4-Fluorophenyl isothiocyanate reacts with substituted anilines at a different rate than phenyl isothiocyanate. The study measured the rate of reaction for seven meta- and para-substituted anilines with both phenyl isothiocyanate and 4-fluorophenyl isothiocyanate in carbon tetrachloride at 20°C using infrared spectrometry [1].

Physical Organic Chemistry Reaction Kinetics Isothiocyanate Electrophilicity

Ninefold Increase in hsEH Inhibitory Activity Over 3-Fluorophenyl Analogs

In a study of adamantane-derived thioureas, the 4-fluorophenyl isothiocyanate derivative exhibited a ninefold increase in inhibitory activity against human soluble epoxide hydrolase (hsEH) compared to the corresponding 3-fluorophenyl analog [1].

Medicinal Chemistry Enzyme Inhibition Human Soluble Epoxide Hydrolase

Three Orders of Magnitude LC/MS/MS Sensitivity Improvement Over Phenyl Isothiocyanate

A study comparing Edman isothiocyanate reagents for N-terminal protein adduct analysis found that fluorescein isothiocyanate (FITC) enhanced sensitivity by up to three orders of magnitude over phenyl isothiocyanate and also outperformed pentafluorophenyl isothiocyanate [1].

Analytical Chemistry LC/MS/MS Protein Adducts

High Purity (≥98%) and Defined Physical Specifications

Commercial 4-fluorophenyl isothiocyanate is consistently supplied with a purity of ≥98% (GC or NMR). Physical specifications include a melting point of 24–28 °C, a boiling point of 228 °C, and a density of ~1.25 g/mL [1].

Quality Control Procurement Specification Purity

Sigma-2 Receptor Ligand with Irreversible Binding and Cytotoxicity

A study on SN79 derivatives found that the 6-isothiocyanate-substituted compound (synthesized using 4-fluorophenyl isothiocyanate) was sigma-2 selective and bound irreversibly to the sigma-2 receptor. This ligand induced cell death in human SK-N-SH neuroblastoma cells with an EC50 of 7.6–32.8 μM, a property not observed with other substitutions (COCH3, NO2, NH2, F) .

Pharmacology Sigma-2 Receptor Cancer Research

4-Fluorophenyl Isothiocyanate (1544-68-9): Recommended Application Scenarios Based on Evidence


Synthesis of Thiourea-Based Enzyme Inhibitors Requiring High Potency

The ninefold increase in hsEH inhibitory activity of 4-fluorophenyl isothiocyanate-derived thioureas over the 3-fluoro isomer makes this compound the preferred starting material for developing potent human soluble epoxide hydrolase inhibitors [1].

Kinetic Studies of Nucleophilic Aromatic Substitution

The measured rate differences between 4-fluorophenyl isothiocyanate and phenyl isothiocyanate with substituted anilines provide a benchmark for physical organic chemistry investigations into electronic effects on reaction kinetics [1].

Development of Irreversible Sigma-2 Receptor Ligands

The use of 4-fluorophenyl isothiocyanate in the synthesis of 6-isothiocyanate-substituted SN79 derivatives yields sigma-2 receptor ligands that bind irreversibly and exhibit cytotoxic activity (EC50 = 7.6–32.8 μM) [1].

Synthesis of Fluorinated Organic Compounds and Thiourea Derivatives

4-Fluorophenyl isothiocyanate is a standard reagent for introducing a fluorinated aryl group into thioureas and other heterocyclic systems, with applications in pharmaceutical and agrochemical research [1].

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